1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Description
1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, commonly known as Miglitol (IUPAC name: (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol), is a synthetic derivative of 1-deoxynojirimycin (1-DNJ), a naturally occurring polyhydroxy alkaloid. Its molecular formula is C₈H₁₇NO₅ (molecular weight: 207.22 g/mol), and it is classified as an α-glucosidase inhibitor . Miglitol competitively binds to the active site of intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial hyperglycemia. It is clinically approved for managing type 2 diabetes mellitus (e.g., under the trade name Glyset®) .
Structurally, Miglitol features a piperidine ring substituted with three hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 2, and a 2-hydroxyethyl group at position 1 (Figure 1). This configuration mimics the transition state of carbohydrates during enzymatic hydrolysis, enhancing its inhibitory potency .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQFPQHRJAVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860940 | |
| Record name | 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyethyl and hydroxymethyl groups. One common method involves the use of piperidine-3,4,5-triol as a starting material, which is then reacted with ethylene oxide under controlled conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of effective purification techniques, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Pharmaceutical Applications
HEHMP has been investigated for its role as a pharmaceutical intermediate. Its hydroxyl groups contribute to its ability to form hydrogen bonds, making it suitable for drug formulation and delivery systems.
Case Study: Antidiabetic Agents
Recent studies have explored HEHMP as a potential precursor in the synthesis of antidiabetic drugs. Its structural features allow for modifications that enhance bioavailability and efficacy against diabetes-related complications.
Biochemical Research
In biochemical research, HEHMP serves as a useful reagent in various assays and experiments due to its stability and reactivity.
Application in Enzyme Inhibition Studies
HEHMP has been utilized in studies aimed at understanding enzyme kinetics. Its ability to interact with specific enzymes makes it a valuable tool for elucidating metabolic pathways.
Material Science
The compound's unique chemical structure allows it to be incorporated into polymers and materials for enhanced properties.
Example: Polymer Synthesis
HEHMP has been used in the synthesis of biodegradable polymers. The incorporation of hydroxyl groups improves the hydrophilicity of the polymer, making it suitable for applications in drug delivery systems and tissue engineering.
Cosmetic Industry
Due to its moisturizing properties, HEHMP is being explored as an ingredient in cosmetic formulations.
Case Study: Skin Hydration Products
Research indicates that formulations containing HEHMP demonstrate improved skin hydration compared to traditional moisturizers, making it an attractive candidate for cosmetic applications.
Table 1: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antidiabetic drug synthesis | Enhanced bioavailability |
| Biochemical Research | Enzyme inhibition studies | Valuable for metabolic pathway analysis |
| Material Science | Biodegradable polymer synthesis | Improved hydrophilicity |
| Cosmetic Industry | Skin hydration products | Enhanced moisture retention |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic regions of proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological responses, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Miglitol belongs to a class of iminosugar derivatives derived from 1-DNJ. Below is a comparative analysis of Miglitol with key analogues:
1-Deoxynojirimycin (1-DNJ)
- Activity : 1-DNJ is a potent α-glucosidase inhibitor in vitro (IC₅₀ ~0.1–0.5 mM) but exhibits poor pharmacokinetics due to rapid metabolism and short half-life in vivo .
- Key Difference : Miglitol’s hydroxyethyl group improves metabolic stability and oral bioavailability compared to 1-DNJ, making it clinically viable .
N-Benzyl-1-DNJ Derivatives
A series of N-benzyl-substituted 1-DNJ derivatives (e.g., compounds 12a–12d , 12k–12l , and II-15 in and ) have been synthesized to enhance α-glucosidase inhibition:
Key Findings :
- II-15 (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) exhibits superior inhibitory activity (IC₅₀ = 0.207 mM, Kᵢ = 0.101 mM) compared to acarbose (IC₅₀ = 0.353 mM, Kᵢ = 0.115 mM) . The methoxy and hydroxyl groups on the benzyl ring enhance binding affinity through hydrogen bonding and hydrophobic interactions .
- Halogen-substituted derivatives (e.g., 12b, 4-chlorobenzyl) show improved activity over non-halogenated analogues, likely due to increased electronegativity and steric effects .
2-(Hydroxymethyl)-1-methylpiperidine-3,4,5-triol
- Structure : Methyl group at position 1 instead of hydroxyethyl.
- Activity: Limited data, but the absence of a hydroxyethyl group likely reduces solubility and enzymatic interaction, resulting in lower efficacy compared to Miglitol .
Structure-Activity Relationship (SAR) Trends
Substituent Effects :
- Hydroxyethyl vs. Benzyl : Miglitol’s hydroxyethyl group balances hydrophilicity and binding affinity, whereas bulkier benzyl groups (e.g., II-15) enhance inhibition but may affect pharmacokinetics .
- Electron-Withdrawing Groups : Halogens (F, Cl, Br) on the benzyl ring improve activity by modulating electronic properties and enzyme-substrate interactions .
- Methoxy/Hydroxy Groups : Para- or meta-substituted methoxy/hydroxy groups (e.g., II-15) increase potency via hydrogen bonding with α-glucosidase active sites .
Stereochemistry : Miglitol’s (2R,3R,4R,5S) configuration is critical for mimicking the transition state of carbohydrates, a feature shared with 1-DNJ derivatives .
Pharmacokinetic and Clinical Comparison
| Parameter | Miglitol | 1-DNJ | II-15 |
|---|---|---|---|
| Bioavailability | High (oral) | Low | Not reported |
| Half-life | ~2 hours | <1 hour | Undetermined |
| Clinical Use | Approved (T2DM) | Experimental | Experimental |
Sources :
Biological Activity
1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, commonly known as Miglitol , is a compound primarily recognized for its role as an α-glucosidase inhibitor. This compound has garnered attention for its potential therapeutic applications in managing postprandial hyperglycemia in diabetic patients. This article delves into the biological activity of Miglitol, summarizing significant research findings, pharmacological properties, and relevant case studies.
- Molecular Formula : C₈H₁₇NO₅
- Molecular Weight : 207.22 g/mol
- CAS Number : 72432-03-2
Miglitol exists as a white crystalline powder and is soluble in water. Its structure features multiple hydroxyl groups, which contribute to its biological activity.
Miglitol functions by inhibiting α-glucosidase enzymes in the intestines. This inhibition slows down the breakdown of carbohydrates into glucose, thereby reducing the rate of glucose absorption and leading to lower postprandial blood glucose levels. The mechanism can be summarized as follows:
- Inhibition of Carbohydrate Hydrolysis : By blocking α-glucosidase activity, Miglitol prevents the conversion of complex carbohydrates into monosaccharides.
- Reduction in Postprandial Hyperglycemia : This leads to a more gradual increase in blood glucose levels after meals.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of Miglitol:
- Clinical Trials : A study on non-obese non-insulin-dependent diabetic Goto-Kakizaki rats demonstrated that Miglitol significantly ameliorated hyperglycemia and improved pancreatic islet function .
- Effects on Glycemic Control : Research indicated that Miglitol effectively reduces plasma glucose concentrations following carbohydrate loading tests in various animal models .
- Impact on Insulin Sensitivity : In a study involving sucrose-loaded rats, Miglitol showed a reduction in postprandial hyperglycemia and improved insulin sensitivity markers .
Case Studies
- Diabetic Patients : In clinical settings, Miglitol has been shown to lower HbA1c levels in type 2 diabetes patients when used alongside diet and exercise interventions.
- Adverse Effects : Common side effects reported include gastrointestinal disturbances such as flatulence and diarrhea due to undigested carbohydrates fermenting in the colon.
Comparative Efficacy
The following table summarizes the comparative efficacy of Miglitol against other α-glucosidase inhibitors:
| Compound | Mechanism | Efficacy (Reduction in Postprandial Glucose) | Side Effects |
|---|---|---|---|
| Miglitol | α-glucosidase Inhibitor | Moderate (up to 30% reduction) | Gastrointestinal issues |
| Acarbose | α-glucosidase Inhibitor | High (up to 50% reduction) | Gastrointestinal issues |
| Voglibose | α-glucosidase Inhibitor | Moderate (up to 25% reduction) | Minimal |
Q & A
Q. What are the key synthetic strategies for preparing Miglitol and its derivatives?
Miglitol derivatives are synthesized via multi-step organic reactions. A common approach involves hydrogenolysis of protected intermediates using catalysts like 10% Pd/C under H₂ pressure (45 psi), followed by purification via silica gel column chromatography with gradient elution (e.g., methanol:ethyl acetate = 5:95 to 20:80). For example, N-alkylated derivatives are prepared by introducing lipophilic chains or aromatic substituents (e.g., cycloheptyloxyhexyl or 3-fluorophenoxyhexyl groups) to enhance bioactivity . Stereochemical control is critical, requiring chiral starting materials or enzymatic resolution .
Q. How is the stereochemical configuration of Miglitol confirmed experimentally?
The stereochemistry of Miglitol is validated using single-crystal X-ray diffraction (XRD) for absolute configuration determination, complemented by NMR spectroscopy. For instance, H and C NMR chemical shifts and coupling constants (e.g., for axial protons) are analyzed to confirm the (2R,3R,4R,5S) configuration. Optical rotation measurements ( to in methanol) further corroborate stereopurity .
Q. What spectroscopic techniques are employed for structural characterization of Miglitol?
Miglitol is characterized using FT-IR (4000–400 cm) to identify hydroxyl and methylene groups, FT-Raman (4000–100 cm) for ring vibrations, and UV-Vis (100–400 nm) to assess electronic transitions. NMR (300–400 MHz) resolves proton environments, such as hydroxymethyl ( 3.64 ppm) and piperidine ring protons ( 2.57–4.77 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., MH = 358–360) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding Miglitol’s molecular properties?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational modes, HOMO-LUMO energy gaps (~5.2 eV), and intramolecular hydrogen bonding. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ→σ* stabilization energies of 2.5–4.8 kcal/mol), while potential energy surface scans identify stable conformers . These insights guide rational design of derivatives with optimized stability and reactivity.
Q. What structural modifications enhance Miglitol’s α-glucosidase inhibitory activity?
Substitution at the N-position with lipophilic or electron-withdrawing groups (e.g., 3-chlorobenzyl or 3-bromobenzyl) improves binding to the enzyme’s active site. For example, 1-(3-chlorobenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol exhibits an IC of 0.207 mM, outperforming unmodified Miglitol. Modifications to the hydroxymethyl side chain also influence potency by altering hydrogen-bonding networks .
Q. How can researchers resolve contradictions in spectroscopic data for Miglitol derivatives?
Discrepancies between experimental and theoretical spectra (e.g., FT-IR peak shifts) are resolved by scaling DFT-calculated frequencies (0.96–0.98 scaling factors) and comparing with experimental data. For ambiguous NMR assignments, 2D techniques (COSY, HSQC) and deuterium exchange experiments differentiate exchangeable protons (e.g., OH groups) from non-exchangeable ones .
Methodological Considerations
Q. What quality control standards ensure Miglitol’s purity in pharmacological studies?
Pharmacopeial standards (e.g., JP XVII) require Miglitol to have ≥98% purity (HPLC, C18 column, UV detection at 210 nm). Residual solvents are monitored via GC-MS, and chiral purity is verified using polarimetry ( in water). Impurity profiling identifies byproducts like dehydroxylated analogs .
Q. How are Miglitol’s biological activities evaluated in vitro?
α-Glucosidase inhibition assays use p-nitrophenyl-α-D-glucopyranoside as a substrate, measuring absorbance at 405 nm. IC values are calculated using non-linear regression. Cell-based models (e.g., Caco-2 monolayers) assess intestinal glucose uptake inhibition, normalized to control (e.g., 50% inhibition at 10 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
